![molecular formula C12H8N4O2S B12594922 5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12594922.png)
5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that combines the structural features of quinazoline and thiazolidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-aminoquinazoline-6-carbaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinazoline and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline or thiazolidine rings .
Aplicaciones Científicas De Investigación
5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione: Shares structural similarities but differs in the quinazoline ring substitution.
Thiazolidine derivatives: Include various compounds with similar thiazolidine rings but different substituents on the quinazoline ring.
Uniqueness
5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific combination of quinazoline and thiazolidine rings, which imparts distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H8N4O2S |
|---|---|
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
4-hydroxy-5-[(E)-(4-iminoquinazolin-6-ylidene)methyl]-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H8N4O2S/c13-10-7-3-6(1-2-8(7)14-5-15-10)4-9-11(17)16-12(18)19-9/h1-5,13,17H,(H,16,18)/b6-4+,13-10? |
Clave InChI |
JHSHKGXGDLWQPU-XXDRKUNISA-N |
SMILES isomérico |
C\1=CC2=NC=NC(=N)C2=C/C1=C/C3=C(NC(=O)S3)O |
SMILES canónico |
C1=CC2=NC=NC(=N)C2=CC1=CC3=C(NC(=O)S3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
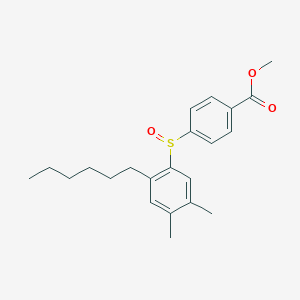

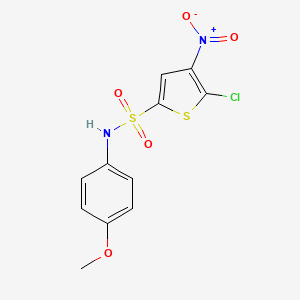

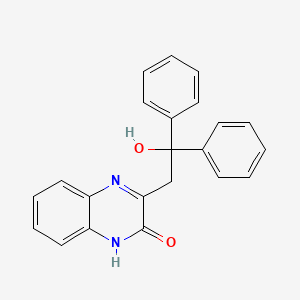
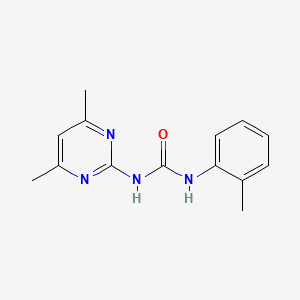
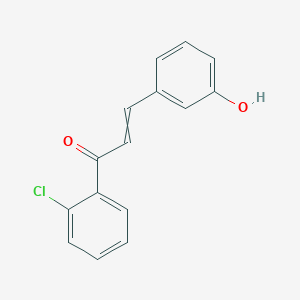
![4-[4-(Benzyloxy)butyl]anisole](/img/structure/B12594907.png)
![Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]-](/img/structure/B12594923.png)
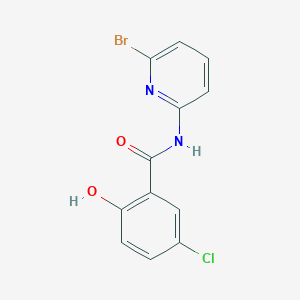


![1,2-Ethanediamine, N-[(methoxydimethylsilyl)methyl]-](/img/structure/B12594941.png)
